molecular formula C19H23N3O3S2 B2450259 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219175-31-1

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2450259
CAS No.: 1219175-31-1
M. Wt: 405.53
InChI Key: PNZJZJXXCRQKIC-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a fascinating compound known for its complex structure, which combines elements from various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide involves several key steps:

  • Formation of the pyrrolidine ring: : This step often uses a cyclization reaction involving a precursor with a linear chain that includes a nitrogen atom.

  • Thiazole ring introduction: : A reaction involving 2-bromo-4-thiazole carboxylic acid and an appropriate amine derivative is commonly used.

  • Sulfonamide formation: : This typically involves the reaction of the sulfonyl chloride with a secondary amine.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but is optimized for efficiency, yield, and cost. The use of continuous flow reactors, automated systems, and advanced purification methods like high-performance liquid chromatography (HPLC) can streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiazole and pyrrolidine rings.

  • Reduction: : Reduction of the sulfonyl group can yield derivatives with different properties.

  • Substitution: : Nucleophilic substitution reactions can be performed on the aromatic rings or the carboxamide group.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate, chromium trioxide.

  • Reduction reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens (e.g., chlorine, bromine), amines, and thiols.

Major Products

  • Oxidation: : Derivatives with hydroxyl groups or other oxygen-containing functionalities.

  • Reduction: : Compounds with altered electronic properties and potentially different biological activities.

  • Substitution: : Various analogs with modified pharmacological profiles.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide finds its utility in a broad range of scientific research areas:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a biochemical probe to study protein-ligand interactions.

  • Industry: : Utilized in the development of specialized materials and catalysts.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It can bind to specific enzymes or receptors, modifying their activity.

  • Pathways Involved: : It often affects pathways related to cell signaling, inflammation, or metabolic regulation, depending on its structural analogs and modifications.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide offers unique advantages:

  • Uniqueness: : Its combination of sulfonyl, pyrrolidine, and thiazole rings is less common, providing distinctive chemical and biological properties.

  • Similar Compounds: : Other compounds in its class may include derivatives with similar backbones but different substituents, leading to varied activities.

In sum, this compound stands out for its synthetic versatility, broad range of reactivity, and significant applications in science and industry. The chemistry behind its preparation and the scope of its utility make it a truly compelling subject for research and development. Intrigued?

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-27(24,25)22-10-4-7-17(22)18(23)21-19-20-16(12-26-19)15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11-12,17H,2-7,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZJZJXXCRQKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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